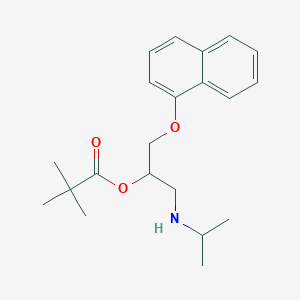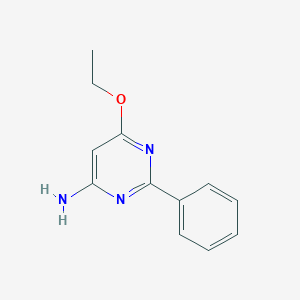
6-Ethoxy-2-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-phenylpyrimidin-4-amine, also known as EPPA, is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-phenylpyrimidin-4-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In biochemistry, 6-Ethoxy-2-phenylpyrimidin-4-amine has been used as a tool to study the structure and function of enzymes. In pharmacology, 6-Ethoxy-2-phenylpyrimidin-4-amine has been evaluated for its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2-phenylpyrimidin-4-amine is not fully understood. However, it is believed that 6-Ethoxy-2-phenylpyrimidin-4-amine exerts its effects by inhibiting specific enzymes or receptors in the body. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. By inhibiting COX-2, 6-Ethoxy-2-phenylpyrimidin-4-amine may reduce inflammation and pain.
Biochemische Und Physiologische Effekte
6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-Ethoxy-2-phenylpyrimidin-4-amine can inhibit the activity of various enzymes, including COX-2, phosphodiesterase-4 (PDE-4), and protein kinase C (PKC). In animal studies, 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor effects. However, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Ethoxy-2-phenylpyrimidin-4-amine is its potential as a drug candidate for various diseases. 6-Ethoxy-2-phenylpyrimidin-4-amine has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of inflammatory diseases, pain, and cancer. However, there are also some limitations to using 6-Ethoxy-2-phenylpyrimidin-4-amine in lab experiments. For example, 6-Ethoxy-2-phenylpyrimidin-4-amine may have off-target effects on other enzymes or receptors in the body, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 6-Ethoxy-2-phenylpyrimidin-4-amine. One area of interest is the development of 6-Ethoxy-2-phenylpyrimidin-4-amine-based drugs for the treatment of various diseases. Another area of interest is the study of the structure and function of enzymes that are inhibited by 6-Ethoxy-2-phenylpyrimidin-4-amine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-Ethoxy-2-phenylpyrimidin-4-amine and its potential side effects. Overall, 6-Ethoxy-2-phenylpyrimidin-4-amine has the potential to be a valuable tool in scientific research and a promising drug candidate for various diseases.
Synthesemethoden
The synthesis of 6-Ethoxy-2-phenylpyrimidin-4-amine involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with hydrazine hydrate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is obtained after purification and isolation steps.
Eigenschaften
CAS-Nummer |
119225-03-5 |
|---|---|
Produktname |
6-Ethoxy-2-phenylpyrimidin-4-amine |
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
6-ethoxy-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
UTDPBEMMXXAYHJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |
Synonyme |
4-Pyrimidinamine,6-ethoxy-2-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



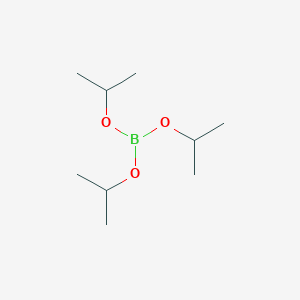
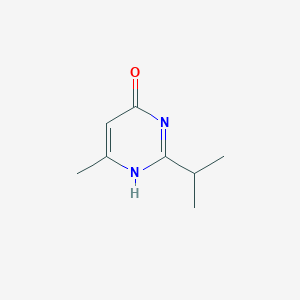
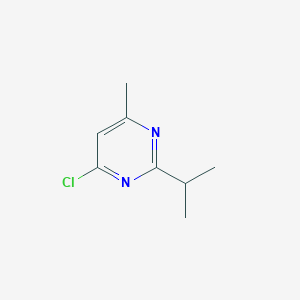
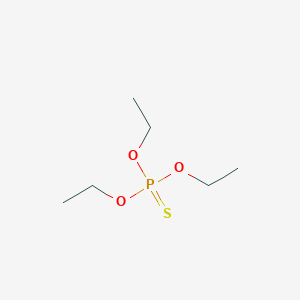
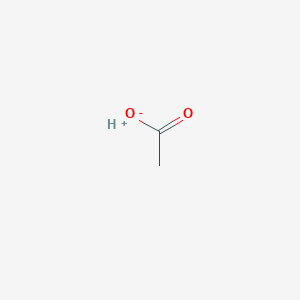
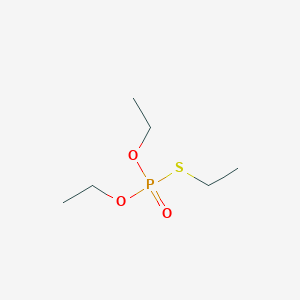
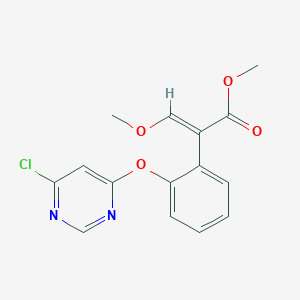
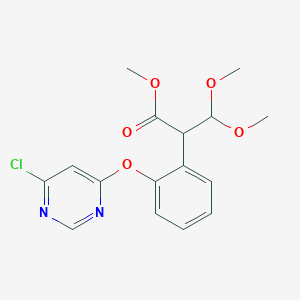
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
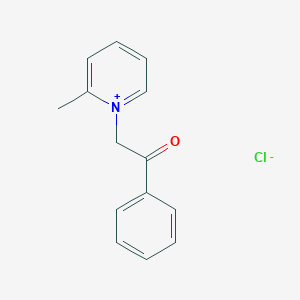
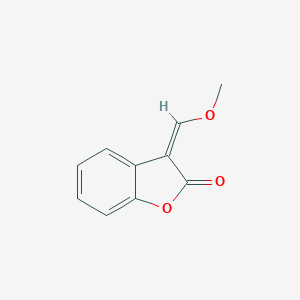
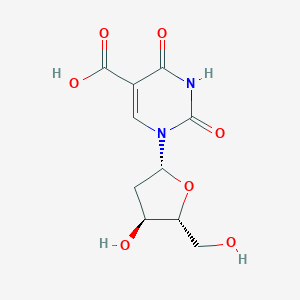
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
